molecular formula C12H20F3NO B1439184 N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine CAS No. 1157959-42-6

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine

Cat. No.: B1439184
CAS No.: 1157959-42-6
M. Wt: 251.29 g/mol
InChI Key: CCDWGFHHTMWYTF-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)cyclohexyl]oxan-4-amine is a fluorinated cyclohexylamine derivative featuring a tetrahydropyran (oxane) ring and a trifluoromethyl (-CF₃) substituent on the cyclohexyl moiety. The compound’s structure combines conformational rigidity from the cyclohexyl group with enhanced lipophilicity and metabolic stability due to the -CF₃ group . The compound has been listed by suppliers like CymitQuimica but is currently marked as discontinued, limiting its experimental availability .

Properties

IUPAC Name

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-11-5-7-17-8-6-11/h9-11,16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDWGFHHTMWYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as its biological activity or its role in chemical reactions. Detailed studies are required to elucidate the precise mechanisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine with similar compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Notable Properties
This compound C₁₂H₂₀F₃NO 263.29 N/A* Oxane, -CF₃ on cyclohexyl High lipophilicity; discontinued
N-Benzyl-4-(trifluoromethyl)cyclohexan-1-amine C₁₄H₁₈F₃N 257.29 1087351-23-2 Benzyl, -CF₃ on cyclohexyl Soluble in organic solvents; stored at 2–8°C
4-[(3-Fluorophenyl)methyl]oxan-4-amine C₁₂H₁₆FNO 209.26 CID 63220684 3-Fluorophenylmethyl, oxane Potential π-π interactions
4-(Thiophen-2-yl)oxan-4-amine C₉H₁₃NOS 183.27 1249521-83-2 Thiophene, oxane Sulfur-containing heterocycle
trans-4-(Trifluoromethyl)cyclohexan-1-amine C₇H₁₂F₃N 167.18 1073266-02-0 -CF₃ on cyclohexyl (trans-configuration) Rigid trans-configuration enhances receptor selectivity

*Note: The exact CAS for this compound is unspecified, but related compounds (e.g., RN 2770344-40-4) suggest structural parallels .

Pharmacological and Binding Implications

  • Trifluoromethyl Group: The -CF₃ group in the target compound and analogs like N-benzyl-4-(trifluoromethyl)cyclohexan-1-amine enhances lipophilicity, promoting membrane permeability and stability against oxidative metabolism.
  • Benzyl vs. Oxane Substituents : Replacing the oxane ring with a benzyl group (as in N-benzyl-4-(trifluoromethyl)cyclohexan-1-amine) introduces aromaticity, favoring π-π stacking interactions with receptors. However, this substitution may reduce solubility compared to the oxane-containing analogs .
  • Heterocyclic Variations : The thiophene moiety in 4-(Thiophen-2-yl)oxan-4-amine provides a sulfur atom capable of hydrogen bonding and polar interactions, which may alter receptor specificity compared to -CF₃ or fluorophenyl groups .
  • Allosteric Modulation : Evidence from studies on allosteric ligands (e.g., Ehlert, 1988) suggests that substituents influencing cooperativity between binding sites could modulate EC₅₀ values. For instance, the target compound’s oxane ring may stabilize allosteric interactions through hydrogen bonding, whereas bulkier groups (e.g., benzyl) might sterically hinder binding .

Biological Activity

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This property allows for effective penetration through cell membranes, making it a candidate for various biological applications, including drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it may interact with receptors or enzymes involved in critical cellular pathways. The trifluoromethyl group can influence the compound's binding affinity and selectivity, potentially enhancing its efficacy against certain targets.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Some derivatives of similar compounds have shown significant cytotoxic effects against various cancer cell lines, indicating potential for further development as an anticancer agent .

Case Studies and Experimental Data

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various compounds with structural similarities to this compound against HeLa, PC3, and K562 cell lines. Compounds demonstrated IC50 values indicating potent anti-proliferative activity, suggesting that structural modifications could enhance the efficacy of this compound in cancer therapy .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that certain derivatives disrupt tubulin networks in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism may be relevant for this compound's potential anticancer activity .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential antimicrobial properties observed in preliminary studies,
AnticancerSignificant cytotoxic effects against cancer cell lines ,
Mechanism of ActionInteraction with tubulin leading to apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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